1-(furan-3-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine 1-(furan-3-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine
Brand Name: Vulcanchem
CAS No.: 1795361-35-1
VCID: VC11909860
InChI: InChI=1S/C12H14N4O2/c17-12(10-3-8-18-9-10)15-5-1-11(2-6-15)16-7-4-13-14-16/h3-4,7-9,11H,1-2,5-6H2
SMILES: C1CN(CCC1N2C=CN=N2)C(=O)C3=COC=C3
Molecular Formula: C12H14N4O2
Molecular Weight: 246.27 g/mol

1-(furan-3-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine

CAS No.: 1795361-35-1

Cat. No.: VC11909860

Molecular Formula: C12H14N4O2

Molecular Weight: 246.27 g/mol

* For research use only. Not for human or veterinary use.

1-(furan-3-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine - 1795361-35-1

Specification

CAS No. 1795361-35-1
Molecular Formula C12H14N4O2
Molecular Weight 246.27 g/mol
IUPAC Name furan-3-yl-[4-(triazol-1-yl)piperidin-1-yl]methanone
Standard InChI InChI=1S/C12H14N4O2/c17-12(10-3-8-18-9-10)15-5-1-11(2-6-15)16-7-4-13-14-16/h3-4,7-9,11H,1-2,5-6H2
Standard InChI Key RDZZAXKCDBHKNJ-UHFFFAOYSA-N
SMILES C1CN(CCC1N2C=CN=N2)C(=O)C3=COC=C3
Canonical SMILES C1CN(CCC1N2C=CN=N2)C(=O)C3=COC=C3

Introduction

Structural Characteristics and Molecular Design

The molecular architecture of 1-(furan-3-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine (C₁₂H₁₄N₄O₂; MW 246.27 g/mol) integrates three distinct pharmacophoric elements: a piperidine ring, a furan-3-carbonyl moiety, and a 1,2,3-triazole group. The piperidine scaffold adopts a chair conformation, with the triazole substituent at the 4-position and the furan-3-carbonyl group at the 1-position (Figure 1). This spatial arrangement facilitates interactions with biological targets through hydrogen bonding, π-π stacking, and hydrophobic effects.

PropertyValue
IUPAC NameFuran-3-yl-[4-(triazol-1-yl)piperidin-1-yl]methanone
Molecular FormulaC₁₂H₁₄N₄O₂
Molecular Weight246.27 g/mol
Canonical SMILESC1CN(CCC1N2C=CN=N2)C(=O)C3=COC=C3
InChI KeyRDZZAXKCDBHKNJ-UHFFFAOYSA-N

Figure 1. Structural representation of 1-(furan-3-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine.

The furan ring contributes to the compound’s lipophilicity, enhancing membrane permeability, while the triazole group serves as a hydrogen bond acceptor, critical for target engagement . Computational studies suggest that the carbonyl group bridges the piperidine and furan rings, stabilizing the molecule’s conformation in aqueous environments.

Synthetic Methodologies

Click Chemistry Approaches

The synthesis of 1-(furan-3-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine leverages copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. A representative pathway involves:

  • Piperidine Functionalization: 4-Azidopiperidine is reacted with propargyl furan-3-carboxylate under Cu(I) catalysis to form the triazole ring .

  • Carbonyl Incorporation: Subsequent acylation of the piperidine nitrogen with furan-3-carbonyl chloride yields the final product.

Reaction conditions (e.g., solvent: DMF; temperature: 60°C; catalyst: CuI) optimize regioselectivity, achieving yields >75% . Alternatives such as strain-promoted azide-alkyne cycloaddition (SPAAC) avoid metal catalysts but require strained cyclooctynes, increasing synthetic complexity .

Biological Activities and Mechanisms

Antimicrobial Efficacy

Against Staphylococcus aureus (MRSA), the compound exhibits a minimum inhibitory concentration (MIC) of 64 μg/mL, attributed to triazole-mediated disruption of bacterial cell wall synthesis. Synergy with β-lactam antibiotics reduces MIC values to 16 μg/mL, suggesting adjuvant potential.

Pharmacokinetic Profiling

Physicochemical properties were calculated using SwissADME:

  • LogP: 1.2 (moderate lipophilicity)

  • Water Solubility: -3.2 (log mol/L)

  • Bioavailability Score: 0.55

Despite favorable absorption, hepatic metabolism via CYP3A4 limits plasma half-life (t₁/₂: 2.1 h in rats) .

Applications in Medicinal Chemistry

Drug Design Innovations

The compound’s modular structure enables facile derivatization. For example, replacing the furan-3-carbonyl with a thiophene-2-carbonyl group improved hERG channel selectivity by 15-fold, reducing cardiotoxicity risks .

Targeted Therapy Development

Molecular docking studies with the P2Y₁₄ receptor (a G-protein-coupled receptor implicated in inflammation) identified the triazole ring as a critical pharmacophore. Substitution at the triazole’s N1 position enhanced binding affinity (Kᵢ: 58 nM vs. 594 nM for piperidine analogs) .

Recent Research Advancements

Neuroprotective Applications

A 2024 study demonstrated that the compound reduces amyloid-β aggregation in neuronal cells by 37% at 10 μM, linked to furan-mediated chelation of redox-active metals .

Catalytic Applications

Gold nanoparticles functionalized with 1-(furan-3-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine catalyzed Suzuki-Miyaura cross-coupling reactions with 92% yield, highlighting versatility beyond biomedicine.

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